Cysteamine

Descripción

Historical Trajectory of Cysteamine Research and Development

The historical trajectory of this compound research highlights its initial identification as a protective agent against radiation, its subsequent development as a crucial therapy for cystinosis, and the ongoing efforts to improve its delivery and formulation.

Early research into this compound, also known as β-mercaptoethylamine (MEA), focused on its ability to protect against the damaging effects of radiation. The radioprotective property of this compound was first described in 1954. cystinosis.org This protective effect was initially understood to rely on its action against the formation of hydroxyl radicals, which are highly reactive intermediates produced during water radiolysis. cystinosis.orgencyclopedia.pub Studies demonstrated that MEA could protect mammalian cells from various radiological phenomena, including cell death, mitotic delay, chromosome aberrations, and depression of DNA synthesis. scielo.br Both this compound and its oxidized form, cystamine (B1669676), were explored in clinical trials for treating radiation sickness in cancer patients undergoing radiotherapy. cystinosis.orgnih.gov However, these early clinical applications for radiation sickness were discontinued (B1498344) as neither drug resulted in significant improvement. cystinosis.orgnih.gov

A major turning point in this compound research was its introduction as a potential treatment for cystinosis in 1976. dovepress.com Cystinosis is a rare autosomal recessive lysosomal storage disorder characterized by the accumulation of cystine crystals within the lysosomes of various cells and tissues throughout the body due to a defect in the lysine (B10760008) transporter cystinosin. nih.govcenterwatch.comnih.govnih.gov This accumulation leads to progressive organ damage, particularly affecting the kidneys and eyes. nih.govcenterwatch.comnih.gov this compound acts as a cystine-depleting agent. centerwatch.comzellbio.eumedscape.com It enters the lysosome and reacts with cystine, breaking the disulfide bond and forming a mixed disulfide of half-cystine and this compound. nih.govzellbio.eumedscape.com This mixed disulfide can then exit the lysosome via the transport system for cationic amino acids, which remains functional in cystinosis. nih.govzellbio.eumedscape.com Clinical data supporting the use of this compound for cystinosis led to the Food and Drug Administration (FDA) approval of this compound bitartrate (B1229483) in 1994. centerwatch.com This therapy has been shown to prevent or delay renal deterioration, improve growth, and deplete cystine from parenchymal tissues in patients with nephropathic cystinosis. centerwatch.com

The development of this compound as a therapeutic agent has involved the evolution of various formulations and delivery systems aimed at improving its efficacy, stability, and patient adherence. Initially, this compound hydrochloride (HCl) was used, but it had low bioavailability and an unpleasant taste and odor. dovepress.commedscape.com Phosphothis compound, a phosphorothioester prodrug that is rapidly converted to this compound in the gut, was introduced as a replacement for this compound HCl in 1980. dovepress.commedscape.com this compound bitartrate formulations were subsequently developed and are available in the United States. medscape.com

For ocular manifestations of cystinosis, which involve the accumulation of cystine crystals in the cornea, topical this compound eye drops are the only effective treatment. nih.govnih.gov However, this compound is highly unstable in aqueous solutions and readily oxidizes to cystamine in the presence of oxygen, which has made developing formulations with adequate shelf life challenging. researchgate.netresearchgate.net Early topical treatments used simple aqueous solutions, but their efficacy was debated. researchgate.net More recently, stabilized formulations have been developed. nih.govskinofcolorupdate.com For instance, a viscous formulation using hydroxypropylmethyl-cellulose (HPMC) showed sustained release in vitro and no irritation in rabbit eyes. nih.gov Another study explored the use of hyaluronic acid (HA) in single-dose systems to improve stability. researchgate.net The development of delayed-release oral formulations, such as enteric-coated this compound bitartrate, has also been a significant advancement, allowing for less frequent dosing compared to immediate-release capsules which required administration every six hours. cystinosis.orgcystinosis.org This evolution in formulations aims to enhance treatment adherence and potentially extend the applicability of this compound. cystinosis.orgcystinosis.org

Overview of this compound's Biological Roles and Distribution

Beyond its therapeutic use in cystinosis, this compound plays several biological roles and is distributed throughout mammalian tissues.

This compound is an endogenous aminothiol (B82208) produced in mammalian cells. cystinosis.orgresearchgate.netnih.govresearchgate.net Its endogenous production primarily occurs during the degradation of coenzyme A. cystinosis.orgnih.govresearchgate.netasm.orgfrontiersin.org Coenzyme A is synthesized from pantothenate (vitamin B5) and cysteine. cystinosis.org During the breakdown of coenzyme A, pantetheine (B1680023) is formed, which is then hydrolyzed by the enzyme pantetheinase (also called vanin) into this compound and pantothenic acid. cystinosis.orgresearchgate.netnih.govresearchgate.netfrontiersin.orgebi.ac.uk

This compound is subsequently metabolized, primarily through oxidation. cystinosis.org It is oxidized into hypotaurine (B1206854) by this compound dioxygenase. cystinosis.org Hypotaurine is then further oxidized into taurine (B1682933) by hypotaurine dehydrogenase. cystinosis.org Taurine can be excreted from the body. cystinosis.org While this is the primary metabolic pathway, a small portion of administered this compound may be metabolized via other routes, such as conversion to S-methylthis compound. researchgate.netportlandpress.com this compound is highly reactive and can readily oxidize to its disulfide form, cystamine, particularly in the presence of oxygen or transition metals. nih.govasm.org This oxidation can generate hydrogen peroxide. nih.govasm.orgportlandpress.com In a reducing environment and without transition metals, this compound can function as an antioxidant. nih.govasm.org

Here is a simplified representation of the primary endogenous production and metabolic pathway of this compound:

| Step | Precursor | Enzyme/Process | Product(s) |

| Coenzyme A Degradation | Coenzyme A | - | Pantetheine |

| Hydrolysis of Pantetheine | Pantetheine | Pantetheinase (Vanin) | This compound, Pantothenic Acid |

| Oxidation of this compound | This compound | This compound Dioxygenase | Hypotaurine |

| Oxidation of Hypotaurine | Hypotaurine | Hypotaurine Dehydrogenase | Taurine |

This compound is physiologically distributed in mammalian tissues. nih.govnih.gov While plasma concentrations of this compound are generally low, it is found in various organs. cystinosis.orgresearchgate.net Levels of this compound have been reported in the low micromolar range in tissues such as the liver, kidney, and brain. frontiersin.org These measurements often require reduction of tissue lysates to liberate free this compound, indicating its association with proteins through disulfide bonding. frontiersin.org this compound is also highly concentrated in human milk. nih.govresearchgate.net Its presence in different tissues and biological fluids underscores its endogenous production and potential local biological activities.

Table summarizing reported this compound levels in selected mammalian tissues (Note: Specific quantitative data varies depending on the study and measurement method, and is often presented in relation to protein content or as relative levels. The table below is illustrative based on reported presence and relative concentrations where indicated by sources):

| Tissue/Fluid | Reported Presence/Concentration | Source(s) |

| Plasma | Low concentrations | cystinosis.orgresearchgate.net |

| Liver | Low micromolar range | frontiersin.org |

| Kidney | Low micromolar range | frontiersin.org |

| Brain | Low micromolar range | frontiersin.org |

| Human Milk | Highly concentrated | nih.govresearchgate.net |

This compound is also detected in other tissues such as the hepatopancreas, brain, gill, intestine, and muscle in some species, with varying expression levels of enzymes involved in its metabolism, such as this compound dioxygenase. researchgate.net

Role as an Intrinsic Antioxidant

This compound functions as an intrinsic antioxidant through multiple mechanisms. Its activity is highly dependent on the physiological context, acting as an antioxidant in a reducing environment in the absence of transition metals asm.org.

One key mechanism involves increasing the levels of cysteine and glutathione (B108866) within cells frontiersin.orgresearchgate.net. Cysteine is a component of glutathione, a potent antioxidant itself, and increasing its intracellular levels helps mitigate oxidative stress frontiersin.org. Studies have shown that treatment with this compound can lead to a temporal and dose-dependent increase in intracellular cysteine levels frontiersin.org. This increase in the cellular thiol pool is believed to be a significant way this compound exerts its antioxidant effects researchgate.net.

This compound also directly scavenges reactive oxygen species (ROS). It is known to quench hydroxyl free radicals and react with hydrogen peroxide (H₂O₂) jddonline.comresearchgate.netselleckchem.com. As a copper and iron ion chelating agent, this compound is suggested to slow down Fenton-type reactions, which are a source of free radicals jddonline.comskinofcolorupdate.com.

Research findings highlight the antioxidant effects of this compound in various contexts. In studies involving the brain cortex of young rats, this compound prevented the increase in lipoperoxidation and protein carbonylation induced by cystine dimethyl ester, an oxidant. It also counteracted the stimulated activity of antioxidant enzymes like superoxide (B77818) dismutase, glutathione peroxidase, and catalase, suggesting it acts as a scavenger of free radicals and increases the cellular thiol pool researchgate.net.

In a mouse model of chronic kidney disease (CKD), this compound bitartrate treatment significantly reduced renal oxidized protein levels, indicating decreased oxidative stress nih.gov. This effect was observed at different time points and contributed to the antifibrotic properties of this compound nih.gov. In vitro studies with cultured macrophages also showed that this compound treatment reduced the cellular generation of reactive oxygen species nih.gov.

Furthermore, this compound has been shown to decrease low-density lipoprotein (LDL) oxidation in the lysosomes of macrophages. This inhibition of lysosomal oxidation of LDL by this compound, an antioxidant that accumulates in lysosomes, has been linked to a decrease in atherosclerosis in LDL receptor-deficient mice bhf.org.uknih.gov. A regression study in these mice demonstrated that this compound caused a significant regression of atherosclerosis, substantially increased markers of lesion stability, and greatly decreased oxidized phospholipids (B1166683) in the lesions nih.gov.

While this compound can act as a direct scavenger and increase antioxidant molecules like glutathione, its downstream modulatory effects on oxidant-generating pathways also contribute to its ability to attenuate tissue damage nih.gov.

The antioxidant properties of this compound are also relevant to its use in treating conditions like cystinosis, a lysosomal storage disorder. In addition to its primary role in depleting lysosomal cystine, this compound's antioxidant effect may help reduce the cell dysfunction and apoptosis observed in cystinosis researchgate.net.

Studies comparing this compound and its oxidized form, cystamine, as antioxidants have shown that both compounds demonstrate strong antioxidant properties by scavenging primary products of water radiolysis, such as hydrogen atoms and hydroxyl radicals mdpi.com. This scavenging action is crucial in preventing oxidative damage mdpi.com.

Data from studies investigating this compound's effect on oxidative stress can be summarized in tables to illustrate its impact on various markers.

| Study Context | Oxidative Stress Marker | This compound Effect | Reference |

| Brain cortex of young rats (induced oxidative stress) | Lipoperoxidation, Protein Carbonylation | Prevented increase | researchgate.net |

| Brain cortex of young rats (induced oxidative stress) | SOD, GSH-Px, Catalase activity | Counteracted stimulation | researchgate.net |

| Mouse model of CKD | Renal oxidized protein levels | Significantly reduced | nih.gov |

| Cultured macrophages | Cellular ROS generation | Reduced | nih.gov |

| LDL receptor-deficient mice (atherosclerosis) | Oxidized phospholipids in lesions | Greatly decreased | nih.gov |

| Weaned pigs (induced oxidative stress) | SOD activity (serum) | Increased (in combination with diquat) | mdpi.com |

| Cystinotic cells | Intracellular glutathione levels | Increased | selleckchem.com |

This table summarizes some of the research findings demonstrating this compound's ability to modulate oxidative stress markers.

This compound's role as an intrinsic antioxidant is a multifaceted aspect of its biological activity, contributing to its protective effects in various physiological and pathological conditions.

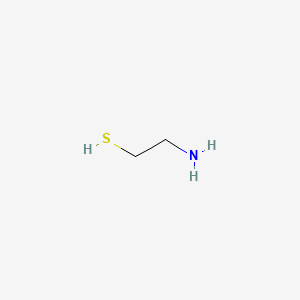

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-aminoethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NS/c3-1-2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFULAYFCSOUIOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

156-57-0 (hydrochloride), 16904-32-8 (di-hydrochloride), 27761-19-9 (tartrate (1:1)), 3037-04-5 (tosylate), 42954-15-4 (hydrobromide), 93965-19-6 (maleate (1:1)) | |

| Record name | Cysteamine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022875 | |

| Record name | Cysteamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cysteamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

133.6±23.0, Decomposes | |

| Record name | Cysteamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYSTEAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble in water., Soluble in methanol, ethanol, Freely soluble in alkaline media, In water, soluble at 20 °C, value not given | |

| Record name | Cysteamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYSTEAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals by sublimation in vacuo, Crystals from alcohol | |

CAS No. |

60-23-1 | |

| Record name | Cysteamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteamine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cysteamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercaptamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UX2SD1KE2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYSTEAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cysteamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

67-71, 97-98.5 °C, 98 °C | |

| Record name | Cysteamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYSTEAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cysteamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Molecular and Cellular Mechanisms of Cysteamine Action

Thiol-Disulfide Exchange Reactions and Lysosomal Transport

A key mechanism of cysteamine action involves its participation in thiol-disulfide exchange reactions, particularly within lysosomes. This is especially relevant in conditions characterized by the accumulation of disulfide-rich compounds, such as cystinosis, a lysosomal storage disorder where cystine accumulates in lysosomes due to a defective transporter. wikipedia.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Interaction with Cystine within Lysosomes

This compound enters the lysosome, potentially through an unknown transporter. researchgate.netresearchgate.net Once inside, its free thiol group (-SH) facilitates a disulfide exchange reaction with lysosomal cystine (cystine is a dimer of cysteine linked by a disulfide bond). wikipedia.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netdrugbank.comgoogle.com This reaction breaks the disulfide bond of cystine. researchgate.net

The interaction between this compound and cystine results in the formation of two main products: cysteine and a cysteine-cysteamine mixed disulfide. wikipedia.orgresearchgate.netresearchgate.netresearchgate.netdrugbank.comgoogle.com This chemical conversion is crucial for reducing the intralysosomal accumulation of cystine. researchgate.netresearchgate.netresearchgate.net

Facilitation of Cysteine and Cysteine-Cysteamine Mixed Disulfide Efflux

Following the thiol-disulfide exchange reaction, the resulting cysteine and the cysteine-cysteamine mixed disulfide are able to exit the lysosome. wikipedia.orgresearchgate.netresearchgate.netdrugbank.comgoogle.com This efflux occurs through specific lysosomal transporters, effectively bypassing the defective cystine transporter (cystinosin) that is the underlying cause of cystine accumulation in diseases like cystinosis. researchgate.netresearchgate.netgoogle.com

The free cysteine produced can enter the cytoplasm and be utilized in various cellular pathways, including the synthesis of glutathione (B108866). nih.gov The cysteine-cysteamine mixed disulfide, which structurally resembles lysine (B10760008), is also transported out of the lysosome. researchgate.netpnas.orgnih.gov

Role of Lysosomal Transporters in this compound-Mediated Efflux

The efflux of the reaction products from the lysosome is mediated by distinct transporters. Cysteine is thought to exit via a specific cysteine transporter. researchgate.netresearchgate.net The cysteine-cysteamine mixed disulfide, due to its resemblance to lysine, is primarily exported from lysosomes by the PQLC2 transporter. researchgate.netpnas.org PQLC2 is a lysosomal transporter that facilitates the efflux of cationic amino acids. pnas.org Studies have shown that PQLC2 efficiently transports the mixed disulfide, and silencing of the PQLC2 gene in cultured cells from patients leads to the trapping of this intermediate when cells are exposed to this compound. pnas.org This highlights the critical role of PQLC2 in the this compound-mediated depletion of lysosomal cystine.

Antioxidant and Redox Modulation Pathways

This compound also exhibits antioxidant properties and modulates cellular redox balance through several mechanisms, including increasing intracellular glutathione levels and directly scavenging reactive oxygen species. researchgate.netresearchgate.netnih.govoup.comnih.govguidetopharmacology.orgwikipedia.orgnih.gov

Increased Intracellular Glutathione Levels

This compound has been shown to increase intracellular glutathione (GSH) levels. wikipedia.orgresearchgate.netnih.govoup.comnih.govnih.govmedcraveonline.comfishersci.semedchemexpress.comcapes.gov.brbioscientifica.comnih.gov GSH is a major cellular antioxidant that plays a crucial role in defending against oxidative stress. oup.commedcraveonline.comfishersci.se The production of GSH is dependent on the availability of cysteine, one of its precursor amino acids. medcraveonline.com Cysteine is unstable outside the cell and can be oxidized to cystine. medcraveonline.com this compound can reduce cystine back to cysteine and promote the uptake of cysteine into cells, thereby enhancing GSH synthesis. oup.commedcraveonline.com

Table 1: Effect of this compound Concentration on Intracellular Glutathione Levels

| This compound Concentration (µM) | Intracellular GSH Levels (Relative to Control) | Reference |

| 80 | ~2.5-fold increase | oup.com |

| 160 | ~3-fold increase | oup.com |

| 625 | Significant decrement after maximum | oup.com |

| 100 | Increased (P < 0.05) | nih.gov |

Note: Data is representative and may vary depending on cell type and experimental conditions.

Reactive Oxygen Species Scavenging

This compound can act as a direct scavenger of reactive oxygen species (ROS). researchgate.netresearchgate.netnih.govguidetopharmacology.orgwikipedia.orgnih.govmedcraveonline.com Its thiol group can react with and neutralize various ROS, including hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂). nih.govmedchemexpress.comsav.sk By scavenging these harmful species, this compound helps to protect cellular components from oxidative damage and maintain redox homeostasis. google.comnih.gov

Research indicates that this compound is an effective scavenger of •OH and hypochlorous acid (HOCl), and it also reacts with H₂O₂. medchemexpress.com Studies comparing the antioxidant efficacy of this compound with other compounds have shown its ability to inhibit the generation of certain radical types. sav.sk

Table 2: this compound's Scavenging Activity Against Different Radical Types

| Radical Type | This compound Effect | Reference |

| Hydroxyl radicals (•OH) | Significant scavenger at higher concentrations | sav.sk |

| Alkoxyl- and peroxyl-type radicals | Totally inhibits generation at tested concentrations | sav.sk |

| HOCl | Excellent scavenger | medchemexpress.com |

| H₂O₂ | Reacts with | medchemexpress.com |

Mitigation of Oxidative Stress

This compound is considered a potent intracellular antioxidant. jddonline.comnanovetores.com.br Its ability to mitigate oxidative stress is attributed to its capacity to directly scavenge reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). nih.gov In cellular reducing environments, cystamine (B1669676), the oxidized form of this compound, can be converted back to this compound, highlighting the interplay between these forms in maintaining cellular redox homeostasis. mdpi.com Studies have shown that this compound treatment can lead to a significant reduction in protein oxidation levels. cystinosisresearch.org For instance, in a mouse model of chronic kidney disease (CKD), this compound treatment decreased carbonyl protein levels significantly. cystinosisresearch.org

| Study Model | Treatment Duration | Effect on Protein Oxidation | Citation |

| Mouse CKD model | 7 days | 34% decrease | cystinosisresearch.org |

| Mouse CKD model | 14 days | 65% decrease | cystinosisresearch.org |

| Cultured macrophages | In vitro | Reduced cellular ROS generation | cystinosisresearch.org |

This suggests that this compound's antioxidant mechanism involves downstream modulatory effects on oxidant-generating pathways, which can attenuate tissue damage. cystinosisresearch.org Furthermore, treatment with this compound has been shown to reduce cellular generation of reactive oxygen species in cultured macrophages. cystinosisresearch.org

Impact on Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a crucial regulator of the cellular antioxidant response. mdpi.com this compound and its oxidized form, cystamine, have been shown to activate the Nrf2 pathway. researchgate.netnih.govnih.gov Studies indicate that cystamine can activate Nrf2/ARE (Antioxidant Response Element) in both cell culture and brain tissue. researchgate.netnih.gov While this compound itself has been reported as a weak activator of the Nrf2 pathway in neuronal cells, its oxidized form, cystamine, displayed a higher potency in some systems. researchgate.net The activation mechanism may involve the modification of reactive thiols in the KEAP1 protein, which under basal conditions, targets Nrf2 for degradation. mdpi.comnih.gov Activation of Nrf2 by cystamine has been observed predominantly in astrocytes in some neural cell cultures. nih.gov This activation can lead to enhanced expression of genes involved in glutathione synthesis, such as the γ-glutamil cysteine ligase regulatory subunit, contributing to increased intracellular glutathione levels. mdpi.comnih.gov

Enzymatic and Protein Modulation

This compound exerts several effects through the modulation of enzymatic and protein activity. nanovetores.com.brtouro.edumdpi.comnih.govresearchgate.netresearchgate.net

Inhibition of Tyrosinase and Peroxidase in Melanogenesis

This compound is known to inhibit key enzymes involved in melanogenesis, namely tyrosinase and peroxidase. jddonline.comnanovetores.com.brresearchgate.netmdpi.comresearchgate.netresearchgate.netdermnetnz.orgjcadonline.com These enzymes are essential for the synthesis of melanin (B1238610). jddonline.comresearchgate.net Tyrosinase catalyzes the conversion of tyrosine to dopaquinone, a precursor of melanin, while peroxidase is involved in the polymerization of indoles into melanin. jddonline.comresearchgate.net this compound, as a thiol molecule, is thought to inhibit these enzymes, thereby reducing melanin production. nanovetores.com.brmdpi.comresearchgate.net The exact mechanism is not fully understood but is hypothesized to involve the interaction of the thiol group with the enzymes. nanovetores.com.brmdpi.comresearchgate.net

Chelation of Copper and Iron Ions

This compound acts as a chelating agent for metal ions, including copper and iron. jddonline.comtouro.edumdpi.comresearchgate.netdermnetnz.org These metal ions, particularly copper, are required for the activity of tyrosinase in the melanogenesis pathway. nanovetores.com.br By chelating copper and iron ions, this compound can disrupt Fenton-type reactions and slow down the conversion of tyrosine into dopaquinone, thus indirectly inhibiting melanin synthesis. jddonline.comnih.govmdpi.com Studies have demonstrated the efficient capture of metal ions like Cu²⁺ and Fe³⁺ by compounds containing this compound groups. mdpi.com

Modulation of Transglutaminase Activity

This compound and its oxidized form, cystamine, are known inhibitors of transglutaminase enzymes, particularly tissue transglutaminase 2 (TG2). cystinosisresearch.orgtouro.eduresearchgate.netnih.govresearchgate.netresearchgate.netportlandpress.com Cystamine is commonly used as a transglutaminase inhibitor and is reduced to this compound in vivo. touro.edunih.govportlandpress.com The mechanisms of inhibition differ between cystamine and this compound. Cystamine can inactivate transglutaminases by promoting the oxidation of specific cysteine residues on the enzyme, leading to an allosteric disulfide bond formation that abrogates catalytic activity. touro.edunih.govresearchgate.netportlandpress.com this compound, on the other hand, acts as a competitive inhibitor for transamidation reactions catalyzed by transglutaminases. touro.edunih.govresearchgate.netresearchgate.netportlandpress.com This competitive inhibition can occur through this compound acting as a substrate for TG2, forming N-(γ-glutamyl)this compound. touro.edunih.gov

Inhibition of Caspase 3 Activity

This compound has been shown to inhibit the activity of caspase-3, a key effector enzyme in the apoptotic pathway. researchgate.netjci.orgnih.govnih.gov Inhibition of caspase-3 activity contributes to the anti-apoptotic effects observed with this compound treatment. nih.govnih.gov Studies have demonstrated that this compound can alleviate apoptosis in various models. nih.govnih.gov For instance, in a rat model of experimental subarachnoid hemorrhage, this compound treatment attenuated the increase in active caspase-3 levels and reduced the number of apoptotic cells in the brain cortex. nih.gov Similarly, cystamine treatment has been shown to decrease apoptosis in the liver of mice, as indicated by reduced caspase-3 activity. nih.gov

| Study Model | Effect on Caspase-3 Activity | Effect on Apoptosis | Citation |

| Rat experimental subarachnoid hemorrhage model | Attenuated increase | Reduced | nih.gov |

| Mouse liver (Lupus Erythematosus model) | Decreased | Decreased | nih.gov |

This inhibitory effect on caspase-3 is considered a potential mechanism for the protective roles of this compound in conditions involving increased apoptosis. nih.govnih.gov

Impact on Heat Shock Proteins and Protein Folding

This compound, and its disulfide form cystamine, have been shown to influence the cellular machinery responsible for protein quality control, particularly through their impact on heat shock proteins (HSPs). HSPs act as molecular chaperones, crucial for assisting in the proper folding of newly synthesized proteins, refolding misfolded proteins, and facilitating the degradation of terminally misfolded or aggregated proteins. nih.govengormix.combrill.com

Research indicates that cystamine can increase the transcription of heat shock proteins, such as DNAJ-type heat shock proteins (Hsp40), which are known to aid in promoting proper protein folding and reducing proteolysis. huntingtonstudygroup.orgresearchgate.netnih.gov Increased levels of HSPs have been associated with reduced aggregation and toxicity of misfolded proteins in various neurodegenerative diseases. huntingtonstudygroup.orgnih.gov For instance, in mouse models of Huntington's disease (HD), cystamine has been observed to upregulate several heat shock proteins, potentially helping to normalize protein folding, which is often impaired by the presence of mutant huntingtin protein aggregates. nih.govhuntingtonstudygroup.org

The mechanism by which cystamine increases HSP levels may involve increasing the steady-state levels of HSJ1b mRNA, which is thought to stimulate the secretory pathway. nih.gov While the precise details are still being elucidated, the ability of this compound and cystamine to modulate HSP levels highlights their potential in supporting cellular proteostasis, the process by which cells maintain the stability and function of their proteins. oncotarget.comfrontiersin.org

Modulation of Mitochondrial Function

Studies have shown that this compound can improve mitochondrial dysfunction and reduce oxidative stress, which are considered important factors in neurodegeneration. huntingtonstudygroup.org In models of nephropathic cystinosis, a disease characterized by lysosomal cystine accumulation, this compound treatment was able to restore mitochondrial cAMP levels and correct other observed mitochondrial abnormalities. uniba.it The mechanism for these effects is not fully understood but may be partly related to this compound's antioxidant properties, as it can reduce cystine disulfide links. uniba.it

This compound has been observed to increase mitochondrial respiration rates and ATP levels in certain cell lines. nih.gov For example, depletion of this compound dioxygenase (ADO), an enzyme involved in this compound metabolism, led to increased basal and maximum mitochondrial respiration rates and elevated ATP levels, effects that could be recapitulated by exposure to this compound. nih.gov This suggests that this compound can influence mitochondrial activity and energy production.

Furthermore, this compound bitartrate (B1229483) has been shown to alleviate oxidative stress in primary mitochondrial respiratory chain diseases, leading to improved cellular viability. researchgate.netnih.gov It has also been reported to induce mitochondrial respiration and thermogenesis in brown adipocytes. researchgate.net While this compound's impact on total glutathione levels in mitochondrial disease models has shown variability across studies, its ability to modulate mitochondrial membrane potential and reduce oxidative stress suggests a protective role for mitochondria. nih.gov

Data from studies investigating this compound's impact on mitochondrial function in different models:

| Model | Observed Mitochondrial Effect | Reference |

| Mouse model of Huntington's disease | Improvement in mitochondrial dysfunction, reduced oxidative stress | huntingtonstudygroup.org |

| Nephropathic cystinosis cell models | Restoration of mitochondrial cAMP levels, correction of mitochondrial abnormalities | uniba.it |

| ADO-depleted cell lines | Increased basal and maximum mitochondrial respiration rates, elevated ATP levels | nih.gov |

| Primary mitochondrial respiratory chain disease models | Alleviation of oxidative stress, improved cellular viability, improved mitochondrial membrane potential | researchgate.netnih.gov |

| Brown adipocytes | Induction of mitochondrial respiration and thermogenesis | researchgate.net |

| 3-nitropropionic acid model of HD in rats | Improved mitochondrial function (restoration of citrate (B86180) synthase activity) | internationalscholarsjournals.comresearchgate.net |

Cellular Homeostasis and Signaling Pathways

This compound influences various signaling pathways and contributes to the maintenance of cellular homeostasis. Cellular homeostasis refers to the ability of a cell to maintain a stable internal environment despite external changes, involving complex regulatory mechanisms and signaling networks. mdpi.comatsjournals.org

This compound and cystamine are known to influence the oxidative state of cells, which in turn regulates several signaling pathways crucial for cellular homeostasis. mdpi.comnanovetores.com.brfrontiersin.org Their ability to act as exogenous supplements for L-cysteine transport facilitates glutathione synthesis, a key intracellular antioxidant. mdpi.comhuntingtonstudygroup.org The cellular redox state, influenced by compounds like this compound, plays a significant role in regulating pathways involved in cell death, proliferation, and the expression of redox-sensitive genes. mdpi.comnanovetores.com.br

One significant signaling pathway modulated by this compound is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Nrf2 is a transcription factor that plays a central role in the cellular defense against oxidative stress and inflammation by regulating the expression of antioxidant enzymes. frontiersin.orgmdpi.commdpi.com this compound has been shown to activate the Nrf2 pathway in various cell types, including astrocytes, leading to the upregulation of antioxidant defenses. frontiersin.orgmdpi.commdpi.comresearchgate.net

This compound also interacts with the autophagy pathway, a fundamental cellular process for degrading and recycling damaged organelles and protein aggregates, essential for maintaining cellular homeostasis. oncotarget.commdpi.comatsjournals.orguzh.ch this compound has been shown to induce autophagy and restore autophagic flux, particularly in conditions where it is impaired, such as in cystic fibrosis. oncotarget.comfrontiersin.orgmdpi.com This effect is partly attributed to this compound's ability to inhibit transglutaminase 2 (TG2), an enzyme that can interfere with autophagy by cross-linking key autophagy proteins. mdpi.comoncotarget.comfrontiersin.orgfrontiersin.org By inhibiting TG2, this compound can help re-establish autophagic activity and promote the clearance of aggregated proteins and damaged organelles, thus contributing to cellular homeostasis. oncotarget.comfrontiersin.orgfrontiersin.org

Furthermore, this compound has been reported to influence other signaling molecules, such as brain-derived neurotrophic factor (BDNF), a neurotrophic factor important for neuronal survival and function. researchgate.nethuntingtonstudygroup.orgcystinosis.orgresearchgate.net Increased BDNF levels following this compound administration may be linked to its effects on heat shock proteins, specifically the increased expression of HSJ1, which is thought to stimulate BDNF release. cystinosis.orgresearchgate.net

The multifaceted interactions of this compound with these various signaling pathways underscore its broad impact on cellular function and its potential to restore or maintain cellular homeostasis in the face of different stressors and disease conditions.

Pharmacological and Therapeutic Research Applications

Research in Lysosomal Storage Disorders: Cystinosis

Cystinosis is a lysosomal storage disease resulting from mutations in the CTNS gene, which codes for the lysosomal cystine transporter, cystinosin. researchgate.netwikipedia.org This genetic defect leads to the accumulation of the amino acid cystine within the lysosomes of cells throughout the body, forming crystals that can cause damage to various organs, particularly the kidneys and eyes. wikipedia.orgclevelandclinic.org Cysteamine is the primary therapeutic agent used to lower cystine levels in cells and is a cornerstone of management for individuals with cystinosis. clevelandclinic.org

The therapeutic effect of this compound in cystinosis lies in its ability to reduce the accumulation of cystine within lysosomes. This compound enters the lysosome and participates in a thiol-disulfide exchange reaction with cystine. nih.govresearchgate.net This reaction breaks down cystine into cysteine and a mixed disulfide of cysteine and this compound. nih.govresearchgate.net These smaller molecules are then able to exit the lysosome via specific transporters, bypassing the defective cystinosin transporter. researchgate.netnih.gov The cysteine can be transported out by a cysteine transporter, while the cysteine-cysteamine mixed disulfide is removed by the PQLC2 transporter. researchgate.netnih.gov This process effectively depletes the lysosome of excess cystine, preventing the formation of damaging crystals. nih.gov

Long-term studies have demonstrated the significant benefits of this compound therapy in improving both renal and extra-renal outcomes for individuals with cystinosis. Early initiation and consistent adherence to treatment are crucial for maximizing these benefits. nih.govd-nb.info

Extra-renal Outcomes: The benefits of this compound extend beyond the kidneys, with long-term therapy associated with a reduced incidence and severity of various extra-renal complications. nih.govnih.gov These include:

Growth: Improved linear growth in children with cystinosis. nih.gov

Endocrine Disorders: A lower incidence of hypothyroidism and diabetes. nih.gov

Neuromuscular Disorders: Reduced rates of neuromuscular complications. nih.gov

Survival: Increased life expectancy. nih.govd-nb.info

| Outcome | Effect of this compound Therapy | Key Research Findings |

|---|---|---|

| Renal Function | Delays progression to End-Stage Renal Disease (ESRD) | Early initiation of therapy is associated with preserved renal function and delayed ESRD onset. nih.govd-nb.info |

| Growth | Improves linear growth | Patients who start treatment early show improved height compared to those with delayed or no treatment. nih.gov |

| Hypothyroidism | Reduces incidence | Lower rates of hypothyroidism are observed in patients with early and consistent treatment. nih.gov |

| Diabetes | Reduces incidence | Long-term therapy is associated with a decreased risk of developing diabetes. nih.gov |

| Neuromuscular Disorders | Reduces incidence | Early and adequate treatment lowers the risk of neuromuscular complications. nih.gov |

Oral this compound therapy does not effectively reach the cornea, leading to the accumulation of cystine crystals in the eyes, which can cause significant discomfort, photophobia, and corneal erosions. nih.govnih.gov Research has therefore focused on the topical application of this compound eye drops to dissolve these crystals. nih.gov

Clinical trials have demonstrated that this compound eye drops are effective in dissolving corneal cystine crystals. nih.govcystinosis.org A randomized, double-masked clinical trial comparing this compound and its disulfide form, cystamine (B1669676), found that this compound was significantly more effective in reducing corneal crystal scores. nih.gov The lack of efficacy of cystamine suggests that some corneal cystine crystals may be located extracellularly, as cystamine would require intracellular reduction to the active free thiol form. nih.gov Newer, more viscous formulations of this compound eye drops have been developed to increase contact time with the cornea and potentially reduce the frequency of administration. researchgate.net

Despite the proven benefits of this compound, patient adherence to the treatment regimen can be a significant challenge, particularly for adolescents and adults. nih.govresearchgate.net The frequent dosing schedule of immediate-release formulations and the unpleasant taste and smell of the medication are contributing factors to non-adherence. nih.gov

To address these challenges, research has focused on developing new formulations of this compound. The development of a delayed-release formulation of this compound bitartrate (B1229483) was a significant advancement, aiming to improve adherence by reducing the dosing frequency. d-nb.info A prospective cohort study in Saudi Arabia highlighted that suboptimal adherence to this compound therapy remains a concern, with a high frequency of administration and treatment-related side effects being possible reasons. nih.govresearchgate.net Ongoing research continues to explore ways to improve the palatability and dosing schedule of this compound to enhance patient compliance and, consequently, long-term outcomes.

Research in Pigmentary Disorders

This compound has also been investigated for its depigmenting properties and its potential use in treating hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation. dermnetnz.orgthedermdigest.com Topical formulations of this compound have been developed for this purpose. dermnetnz.org

The skin-lightening effects of this compound are attributed to several mechanisms that interfere with the production of melanin (B1238610), the pigment responsible for skin color. dermnetnz.org These mechanisms include:

Inhibition of Key Enzymes: this compound inhibits the activity of tyrosinase and peroxidase, two crucial enzymes in the melanin synthesis pathway. dermnetnz.orgjddonline.com

Dopaquinone Scavenging: It removes dopaquinone, an intermediate molecule in melanin production, from the pathway. dermnetnz.org

Ion Chelation: this compound chelates iron and copper ions, which are cofactors for enzymes involved in melanogenesis. dermnetnz.orgjddonline.com

Antioxidant Activity: It increases the intracellular levels of glutathione (B108866), a potent antioxidant that can also inhibit melanin production. dermnetnz.orgjddonline.com

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits tyrosinase and peroxidase, key enzymes in melanin synthesis. dermnetnz.orgjddonline.com |

| Dopaquinone Scavenging | Removes dopaquinone, an intermediate in the melanin production pathway. dermnetnz.org |

| Ion Chelation | Binds to iron and copper ions, preventing their participation in melanin formation. dermnetnz.orgjddonline.com |

| Increased Glutathione | Elevates intracellular levels of glutathione, which has an inhibitory effect on melanin synthesis. dermnetnz.orgjddonline.com |

Research in Neurodegenerative Diseases

This compound and its oxidized form, cystamine, have been identified as potential therapeutic agents for neurodegenerative diseases due to their neuroprotective properties nih.govresearchgate.netsemanticscholar.org. A key advantage of this compound is its ability to cross the blood-brain barrier, a crucial characteristic for drugs targeting the central nervous system nih.govbohrium.comhuntingtonstudygroup.org.

The neuroprotective effects of this compound are multifaceted. It mitigates oxidative stress and inflammation, which are central to the pathogenesis of many neurodegenerative disorders nih.govbohrium.com. This compound achieves this in part by increasing the levels of cysteine, which leads to a subsequent increase in the antioxidant glutathione (GSH) huntingtonstudygroup.orgnih.govresearchgate.net.

Furthermore, this compound upregulates key neuroprotective pathways, including those involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling nih.govbohrium.comresearchgate.net. BDNF is critical for neuronal survival and growth. Other proposed mechanisms of action include the inhibition of enzymes like transglutaminase and caspase-3, modulation of mitochondrial function, and increasing levels of heat shock proteins that help with proper protein folding researchgate.nethuntingtonstudygroup.orgresearchgate.net.

The therapeutic potential of this compound and cystamine has been demonstrated in several animal models of Huntington's disease (HD) nih.gov. In the R6/2 transgenic mouse model of HD, treatment with cystamine was shown to significantly extend survival by 16-20%, improve motor performance, delay weight loss, and reduce the formation of mutant huntingtin protein aggregates jneurosci.orgjneurosci.org. Treatment also reduced the activity of the enzyme transglutaminase, which is believed to play a role in the disease jneurosci.orgjneurosci.org.

Beneficial effects have also been observed in the YAC128 mouse model, where this compound treatment ameliorated the striatal phenotype by reducing atrophy and cell loss nih.gov. While these preclinical studies are promising, a human trial with this compound in HD patients found the drug to be safe and well-tolerated, but a significant efficacy on the complete cohort was not demonstrated after 18 months of treatment nih.gov.

Table 3: Effects of this compound/Cystamine in Huntington's Disease Mouse Models

| HD Mouse Model | Key Findings | Citation |

|---|---|---|

| R6/2 | Extended survival (16-20%), improved motor performance, delayed weight loss, attenuated mutant htt aggregates. | jneurosci.orgjneurosci.org |

| YAC128 | Ameliorated striatal atrophy and cell loss. | nih.gov |

Research in Parkinson's Disease Models

This compound and its oxidized form, cystamine, have demonstrated significant neuroprotective and neurorestorative effects in various animal models of Parkinson's disease (PD). lu.senih.govsynucure.com Research indicates that these compounds can not only prevent the progression of the neurodegenerative process but may also reverse motor impairments. lu.senih.gov

In a murine model of Parkinson's disease using the neurotoxin 6-hydroxydopamine, cystamine treatment was able to reverse motor deficits three weeks after the lesion was created. lu.senih.gov Furthermore, studies have shown that five weeks post-lesion, cystamine exhibited neurorestorative properties, evidenced by the number of nigral dopaminergic neurons. lu.senih.gov The restorative effect was comparable to that of this compound and rasagiline, a drug used in early-stage Parkinson's disease. nih.gov All three compounds were observed to induce neurite arborization of the remaining dopaminergic cells. nih.gov The potential of this compound and cystamine to halt or even reverse ongoing neurodegeneration in PD models suggests they may act as disease-modifying agents. synucure.com

| Model | Compound | Key Findings | Reference |

|---|---|---|---|

| 6-hydroxydopamine murine model | Cystamine/Cysteamine | Prevented neurodegeneration and reversed motor impairments. | lu.senih.gov |

| 6-hydroxydopamine murine model | Cystamine/Cysteamine | Demonstrated neurorestorative properties, comparable to rasagiline. | nih.gov |

| Various animal models | This compound | Showed robust neuroprotective and neurorestorative effects. | synucure.com |

Modulation of Neurotrophic Factors (e.g., BDNF)

A significant mechanism underlying the neuroprotective effects of this compound is its ability to modulate neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF). nih.govscience20.comhdbuzz.netsciencedaily.com BDNF is critical for neuronal survival, growth, and plasticity. In models of Huntington's disease (HD), a condition where BDNF levels are known to be depleted, this compound treatment has been shown to increase BDNF levels in the brain and blood. nih.govscience20.comsciencedaily.com

Research demonstrates that cystamine stimulates the secretion of BDNF, which is linked to its neuroprotective effect. nih.govsciencedaily.com This process involves increasing the levels of the heat shock protein HSJ1b, which in turn stimulates the formation of clathrin-coated vesicles containing BDNF for secretion. nih.gov By elevating the levels of this crucial neurotrophic factor, this compound helps protect brain cells and supports the growth of new ones. science20.com This ability to increase endogenous BDNF is particularly noteworthy as neurotrophic factors like BDNF cannot typically cross the blood-brain barrier, making direct supplementation challenging. huntingtonstudygroup.org The elevation of BDNF has been observed in mouse and primate models of HD. nih.gov

Impact on Polyglutamine Aggregation

This compound's therapeutic potential has also been investigated in the context of polyglutamine (polyQ) diseases, such as Huntington's disease. A key pathological feature of these disorders is the aggregation of proteins containing an expanded polyglutamine tract. Early research into cystamine's mechanism of action focused on its ability to inhibit transglutaminase enzymes. nih.gov

Transglutaminases are involved in the cross-linking of proteins, a process thought to contribute to the formation and stabilization of mutant huntingtin protein aggregates. nih.gov Cystamine is believed to inhibit transglutaminase activity, thereby reducing the aggregation of these toxic proteins. nih.govnih.gov While the inhibition of transglutaminase was an initial focus, subsequent research suggests that the neuroprotective effects of cystamine in HD models are likely pleiotropic, also involving antioxidant activities and the modulation of BDNF as previously described. nih.gov

Research in Metabolic and Hepatic Conditions

Studies on Nonalcoholic Fatty Liver Disease (NAFLD)

This compound has been evaluated for its efficacy in treating nonalcoholic fatty liver disease (NAFLD), a common cause of liver disease in children. nih.gov Clinical studies have shown that enteric-coated this compound bitartrate can lead to significant reductions in the liver enzymes alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in pediatric patients with NAFLD. nih.govnih.gov

| Study Duration | Parameter | Baseline (Mean) | End of Treatment (Mean) | P-value | Reference |

|---|---|---|---|---|---|

| 24 Weeks | ALT (IU/L) | 120.2 | 55 | P = 0.002 | nih.gov |

| AST (IU/L) | 60 | 36 | P = 0.007 | ||

| 52 Weeks | ALT Reduction (U/L) | This compound Group: -53 | P = 0.02 | escholarship.org | |

| AST Reduction (U/L) | This compound Group: -31 | P = 0.008 |

Impact on Liver Lipid Levels and Gene Expression

In animal models, this compound has been shown to positively impact hepatic lipid levels and the expression of related genes. nih.govnih.gov In a study using low-density lipoprotein receptor-deficient mice, this compound treatment led to a reduction in total hepatic cholesterol and triacylglycerol levels. nih.gov

The compound also influenced the expression of genes involved in cholesterol metabolism and inflammation. This compound treatment reduced the expression of CYP27 and ACAT2 (acetyl-coenzyme A acetyltransferase). nih.gov Furthermore, it decreased the expression of several hepatic proinflammatory markers, including cluster of differentiation 68 (CD68), tumor necrosis factor-alpha (TNF-α), interleukin-18 (IL-18), and chemokines (CCL5, CCL2). nih.gov These findings suggest that this compound has anti-inflammatory effects in the liver and can modulate pathways involved in lipid metabolism. nih.gov

Protection against Acetaminophen-Mediated Liver Damage

Research has explored the protective role of this compound against liver damage induced by acetaminophen overdose. nih.govnih.gov One of the primary mechanisms of acetaminophen hepatotoxicity is the formation of a toxic metabolite by the cytochrome P-450 enzyme system. nih.govnih.gov Studies have demonstrated that this compound can alter the formation of this toxic metabolite. nih.gov

In vitro experiments with isolated hamster hepatocytes showed that this compound competitively inhibits the cytochrome P-450 enzyme system. nih.gov In vivo studies confirmed that this compound moderately inhibits the formation of acetaminophen mercapturate, a downstream product of the toxic metabolite. nih.gov While this inhibition of the toxic metabolite's formation is a contributing factor, it may not be sufficient on its own to explain the full extent of this compound's antidotal protection. nih.gov In mouse models, administration of this compound significantly reduced the elevation of serum ALT activity following a toxic dose of acetaminophen, preserving normal liver histology. nih.gov

Research in Cardiovascular Health and Atherosclerosis

This compound has been a subject of investigation in cardiovascular research, particularly concerning its potential role in mitigating atherosclerosis. Studies have explored its mechanism of action, focusing on its ability to accumulate in lysosomes, the acidic recycling organelles within cells biorxiv.orgnih.govnih.gov. Research suggests that the oxidation of low-density lipoprotein (LDL) within the lysosomes of macrophages is a critical event in the development of atherosclerosis, and this compound's antioxidant properties within this specific cellular compartment are central to its effects biorxiv.orgnih.govnih.govresearchgate.net.

Inhibition of Low-Density Lipoprotein Oxidation

The oxidation of low-density lipoprotein (LDL) is a key initiating event in the formation of atherosclerotic plaques. Research has shown that this process can occur within the lysosomes of macrophages, a type of immune cell nih.govresearchgate.net. This compound has demonstrated a capacity to inhibit this process directly at the site of oxidation.

Due to its chemical properties, this compound concentrates within lysosomes, reaching high concentrations even when present at low levels outside the cell biorxiv.org. Inside these acidic organelles, it acts as a potent antioxidant. In laboratory settings, this compound has been shown to inhibit the oxidation of LDL by iron ions at a pH of 4.5, which mimics the lysosomal environment, significantly extending the time before oxidation begins biorxiv.org.

In studies using cultured human monocyte-derived macrophages, treatment with this compound inhibited the formation of ceroid, an advanced oxidation product of lipids and proteins that accumulates in atherosclerotic lesions biorxiv.orgnih.gov. This inhibition of lysosomal LDL oxidation is considered a primary mechanism by which this compound may exert its anti-atherosclerotic effects biorxiv.orgresearchgate.net.

Atherosclerosis Regression Studies

Beyond preventing the initial oxidation of LDL, research in animal models suggests that this compound may also promote the regression of existing atherosclerotic plaques. In studies involving LDL receptor-deficient mice, a common model for atherosclerosis research, the administration of this compound led to a notable reduction in the size of established lesions semanticscholar.org.

After inducing atherosclerosis by feeding the mice a high-fat diet, a switch to a standard diet and drinking water containing this compound resulted in a significant regression of plaques in the aorta researchgate.netsemanticscholar.org. The extent of this regression ranged from 32% to 56%, depending on the specific location of the lesion within the artery researchgate.netsemanticscholar.org. This therapeutic effect was observed without any corresponding changes in the plasma levels of total cholesterol, LDL cholesterol, high-density lipoprotein (HDL) cholesterol, or triacylglycerols, indicating that the mechanism is localized to the vessel wall rather than systemic lipid metabolism semanticscholar.org. These findings point to the potential of lysosome-targeted antioxidants as a novel strategy for reversing atherosclerosis researchgate.netsemanticscholar.org.

Markers of Lesion Stability

The stability of an atherosclerotic plaque is a critical determinant of its clinical risk; unstable plaques are prone to rupture, which can lead to heart attacks and strokes researchgate.net. Research indicates that this compound may not only reduce the size of plaques but also increase their stability semanticscholar.org.

In studies on atherosclerotic mice, this compound treatment led to favorable changes in the composition of the plaques. Specifically, it substantially decreased the presence of inflammatory cells and oxidized lipids while increasing components that confer stability.

| Marker of Lesion Stability | Effect of this compound Treatment in Mice Models | Percentage Change | Reference |

| Monocytes/Macrophages | Reduction in lesion area occupied by these inflammatory cells | 38% to 55% decrease | researchgate.net |

| Smooth Muscle Cells | Increase in lesion area occupied by these cells | 85% increase | researchgate.net |

| Oxidized Fat (Ceroid) | Reduction in accumulation within lesions | 73% decrease | researchgate.net |

| Acellular Necrotic Areas | Reduction in the unstable core of the plaque | 2.5-fold reduction |

These compositional changes—reducing inflammatory and necrotic components while increasing smooth muscle cell content—are indicative of a shift towards a more stable, less rupture-prone plaque phenotype researchgate.net.

Research in Immunomodulation and Antiviral Activity

This compound and its oxidized disulfide form, cystamine, have been shown to possess both immunomodulatory and anti-infective properties, including activity against various viruses.

Immunomodulatory Effects on T Cells and Cytokine Production

This compound has been observed to modulate the activity of the adaptive immune system, particularly T lymphocytes. In vitro experiments using human peripheral blood mononuclear cells (PBMCs) have shown that this compound can temper T cell responses to various stimuli.

The compound significantly reduces the activation and response of T helper 1 (Th1) and T cytotoxic 1 (Tc1) cells. This modulation is accompanied by a decrease in the production of key pro-inflammatory and signaling cytokines.

| Cytokine | Effect of this compound Treatment in vitro | Context | Reference |

| Interferon-gamma (IFN-γ) | Significant reduction in production | Response to PPD stimulation in PBMCs; SARS-CoV-2-specific response in blood from COVID-19 patients | |

| Interleukin-2 (IL-2) | Significant reduction in production | Response to PPD stimulation in PBMCs | |

| Tumor Necrosis Factor (TNF) | Reduction in production | Response to PPD stimulation in PBMCs |

By downregulating these potent immune mediators, this compound demonstrates an anti-inflammatory effect, which may be beneficial in conditions characterized by excessive inflammation.

Antiviral Activity against Specific Viruses (e.g., SARS-CoV-2, Influenza A, HIV-1)

Research has identified direct antiviral properties of this compound against several viruses, often linked to its ability to reduce disulfide bonds in viral proteins that are essential for infection.

SARS-CoV-2 : this compound has demonstrated broad in vitro antiviral activity against numerous variants of SARS-CoV-2, including Alpha, Beta, Gamma, Delta, and Omicron. The proposed mechanism involves the reduction of disulfide bonds in the viral spike protein, which is critical for the virus to bind to the ACE2 receptor and enter human cells. Studies have confirmed that this compound can decrease the cytopathic effects of the virus and reduce viral production in infected cell cultures.

Influenza A : In vitro studies have reported that this compound can inhibit the replication of the Influenza A virus, specifically the H1N1 strain. Furthermore, patent filings have described the potential use of this compound-related compounds as a therapeutic approach for treating or preventing influenza infections.

HIV-1 : this compound has been found to inhibit the replication of Human Immunodeficiency Virus type 1 (HIV-1) in laboratory cultures of both T lymphocytes and macrophages. The compound appears to act at an early stage of the viral life cycle, prior to the integration of viral DNA into the host genome. It is hypothesized that this compound disrupts the structure of the HIV-1 envelope protein gp120 by reducing its disulfide bonds, thereby interfering with its ability to attach to the CD4 receptor on lymphocytes. The oxidized form, cystamine, has also been shown to suppress HIV-1 expression in chronically infected cells.

Studies on Cellular Apoptosis and Necrosis

This compound's role in cellular life and death processes has been a subject of investigation, with research exploring its cytotoxic and cytoprotective effects. The compound's influence on apoptosis (programmed cell death) and necrosis (cell death due to injury) is complex and appears to be dependent on concentration and cellular context.

One of the primary mechanisms underlying this compound-induced cytotoxicity is the generation of hydrogen peroxide (H₂O₂). Studies have shown that this compound produces H₂O₂ at levels that correlate with its toxicity. In one study, this compound-derived peroxide was responsible for a significant portion of its toxic effects. nih.gov The remaining toxicity is thought to involve the inhibition of glutathione peroxidase, an important antioxidant enzyme. nih.gov By inhibiting this enzyme, this compound may sensitize cells to the damaging effects of even low levels of peroxide. nih.gov

Research has also demonstrated that this compound can induce both apoptosis and necrosis. In a study using peripheral blood mononuclear cells, a high concentration of this compound was found to induce late apoptosis and necrosis. researchgate.net The mode of cell death induced by certain agents can be dose- and time-dependent, with lower concentrations potentially arresting cell growth and triggering apoptosis, while higher concentrations over longer periods can lead to necrosis. nih.gov This suggests that the concentration of this compound is a critical factor in determining the cellular response, shifting the balance between programmed cell death and uncontrolled necrotic cell death. The interplay between these pathways is crucial in understanding the full spectrum of this compound's biological activities.

| Cell Process | Effect of this compound | Mechanism |

| Cytotoxicity | Induces cell death | Generation of hydrogen peroxide (H₂O₂), Inhibition of glutathione peroxidase nih.gov |

| Apoptosis | Can induce late apoptosis | Dose-dependent effects on cellular pathways researchgate.net |

| Necrosis | Can induce necrosis at higher concentrations | Dose- and time-dependent cellular damage researchgate.netnih.gov |

Research in Other Conditions

Modulation of Skeletal Muscle Function

This compound has been investigated for its potential to modulate skeletal muscle function, primarily in the context of animal nutrition and physiology. Research in this area has focused on its effects on protein metabolism and muscle fiber characteristics.

Studies in finishing pigs have shown that dietary supplementation with this compound can improve growth performance by influencing protein synthesis and degradation pathways in skeletal muscle. plos.orgnih.gov this compound supplementation has been observed to increase plasma concentrations of insulin-like growth factor 1 (IGF-1), which plays a crucial role in muscle growth. plos.orgnih.gov The proposed mechanism involves the alteration of the mTOR and Akt/FOXO signaling pathways, which are central regulators of muscle protein synthesis and degradation. plos.orgnih.gov Specifically, this compound has been shown to increase protein deposition by decreasing the rate of protein breakdown, without significantly changing the rate of protein synthesis. plos.orgkku.ac.th

Furthermore, research indicates that this compound can affect the characteristics of muscle fibers. Supplementation with coated this compound hydrochloride in finishing pigs has been found to increase muscle fiber density and alter the expression of different myosin heavy chain (MyHC) isoforms, which determine the contractile properties of muscle fibers. nih.gov These changes in muscle composition can contribute to improved meat quality and nutritive value. nih.gov

| Parameter | Effect of this compound Supplementation |

| Growth Performance | Increased average daily gain, Improved feed conversion ratio plos.orgnih.gov |

| Plasma Hormones | Increased IGF-1, Decreased somatostatin plos.orgnih.gov |

| Muscle Protein Metabolism | Decreased protein degradation rate, Increased protein deposition plos.orgkku.ac.th |

| Muscle Fiber | Increased fiber density, Altered myosin heavy chain expression nih.gov |

Studies in Chronic Kidney Disease and Fibrosis

This compound has demonstrated potential therapeutic applications in the context of chronic kidney disease (CKD) and fibrosis. Research has highlighted its anti-fibrotic properties, which are attributed to its ability to modulate oxidative stress and myofibroblast activity.

In animal models of CKD, this compound has been shown to significantly decrease the severity of renal fibrosis. plos.org One of the key mechanisms behind this effect is the reduction of oxidative stress within the kidney tissue. This compound acts as an antioxidant, and studies have shown that it can decrease the levels of oxidized proteins in the kidneys. plos.org Furthermore, treatment with this compound has been found to reduce the generation of reactive oxygen species in cultured macrophages, which are key contributors to inflammation and fibrosis in the kidney.

This compound also appears to directly target myofibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix that leads to fibrosis. Research has shown that this compound can reduce the proliferation of myofibroblasts and decrease the expression of extracellular matrix proteins. plos.org These anti-fibrotic actions of this compound appear to be independent of the TGF-β signaling pathway, a major driver of fibrosis. These findings suggest that this compound's ability to reduce oxidative stress and attenuate the myofibroblast response to kidney injury contributes to its potential as an anti-fibrotic agent.

Potential for Sickle Cell Anemia Research

Research into the therapeutic potential of this compound and its oxidized form, cystamine, for sickle cell anemia has shown some promising initial findings. The primary focus of this research has been on the ability of these compounds to inhibit the sickling of red blood cells, a hallmark of the disease.

An early study demonstrated that incubating sickle cells with cystamine led to a marked inhibition of sickling under low-oxygen conditions. nih.govpnas.orgnih.gov The proposed mechanism for this effect is multifactorial. Cystamine treatment was found to decrease the mean corpuscular hemoglobin concentration and significantly increase the oxygen affinity of the sickle cells. nih.govpnas.orgnih.gov An increased oxygen affinity means that the hemoglobin is less likely to release oxygen and form the rigid polymers that cause the red blood cells to deform into a sickle shape.